molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

Cat. No.: B611990
CAS No.: 1269662-73-8
M. Wt: 583.1 g/mol
InChI Key: SADXACCFNXBCFY-IYNHSRRRSA-N
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Description

Crystallographic Data

While no single-crystal X-ray diffraction data for this compound has been published, its structural analogs and computational modeling provide insights:

  • The quinoline core adopts a planar conformation, facilitating π-π stacking interactions with target kinases .
  • Molecular dynamics simulations suggest that the (2R)-pyrrolidine group stabilizes the compound within the ATP-binding pocket of HER2/EGFR through hydrophobic interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.65 (pyridine-H), 7.85 (quinoline-H), and 6.45 ppm (acrylamide vinyl-H) confirm the core structure .
  • ¹³C NMR : Signals at δ 165.2 (amide carbonyl) and 118.5 ppm (cyano group) align with its functional groups .

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 583.2146 ([M+H]⁺), consistent with the molecular formula .

UV-Vis Spectroscopy

  • Absorption maxima at 265 nm (quinoline ring) and 320 nm (conjugated acrylamide) .

Infrared (IR) Spectroscopy

  • Strong bands at 1670 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) .

Structural Comparison to Analogues

Feature This compound Neratinib
Target specificity EGFR/HER2 dual Pan-HER
Irreversible binding Yes Yes
Key substituent (2R)-pyrrolidine Carbamate linker

This structural optimization enhances this compound’s selectivity for HER2-overexpressing cells while minimizing off-target effects .

Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrotinib involves multiple steps, starting with the preparation of 3-cyanoquinolone derivatives. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound is carried out by Shanghai Hengrui Pharmaceutical. The process is optimized for large-scale production, ensuring high yield and purity. The recommended dosage of oral this compound is 400 milligrams once daily after a meal .

Chemical Reactions Analysis

Types of Reactions: Pyrotinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial intermediates in the synthesis of this compound .

Scientific Research Applications

HER2-Positive Metastatic Breast Cancer

  • Efficacy : Pyrotinib has shown promising results in clinical trials for patients with HER2-positive metastatic breast cancer. In a phase III trial comparing this compound with a placebo, the median progression-free survival (PFS) was significantly longer in the this compound group (24.3 months) compared to the placebo group (10.4 months) .
  • Combination Therapies : this compound is often used in combination with other agents such as capecitabine and trastuzumab. In the PHOEBE trial, patients receiving this compound plus capecitabine had a lower risk of death compared to those on lapatinib plus capecitabine, with a median PFS of 12.5 months versus 5.6 months .

First-Line Treatment Options

Recent studies have evaluated this compound combined with docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination demonstrated an acceptable safety profile and rapid responses, with a median time to response of 1.5 months and a median duration of response of 15.9 months .

Real-World Evidence

A retrospective study involving 239 patients treated with this compound-based therapy showed that the median PFS varied based on prior treatments: first-line treatment yielded 14.0 months, while second-line and third-or-higher-line treatments resulted in 9.33 and 8.20 months, respectively . Furthermore, patients with brain metastases exhibited a median PFS of 7.50 months, highlighting this compound's potential effectiveness even in challenging cases .

Safety Profile

This compound is generally well-tolerated, although it can lead to treatment-related adverse events. In clinical trials, up to 90% of patients experienced grade 3 or higher adverse events; however, no treatment-related deaths were reported in studies involving this compound . The most common side effects include diarrhea, rash, and fatigue.

Summary of Key Findings

Study Population Median PFS Overall Survival Adverse Events
Phase III Trial Untreated HER2-positive MBC24.3 monthsNot reachedGrade 3+ in 90%
PHOEBE Trial Previously treated HER2-positive MBC12.5 monthsNot reachedSignificant adverse events
Real-World Study Various lines of therapyVaried (8.20 - 14.00 months)Not reachedManageable adverse events

Mechanism of Action

Pyrotinib exerts its effects by irreversibly binding to the tyrosine kinase domains of human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways such as the phosphoinositide 3-kinase/protein kinase B pathway and the Ras/mitogen-activated protein kinase pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in human epidermal growth factor receptor 2-positive cancer cells .

Comparison with Similar Compounds

Efficacy

Lapatinib (Reversible TKI)
  • Clinical Trials :
    • In the PHOEBE trial, pyrotinib + capecitabine achieved superior median PFS (11.1 vs. 4.1 months) and overall survival (OS) (HR = 0.69; p = 0.02) compared to lapatinib + capecitabine .
    • Objective response rate (ORR) for this compound was 68.6% vs. 16.0% for lapatinib in HER2-positive MBC .
  • Real-World Data :
    • A meta-analysis confirmed this compound’s superior PFS (HR = 0.39) and ORR (RR = 1.38) over lapatinib, though with higher grade 3 diarrhea risk (60.6% vs. 48.5%) .
Afatinib, Dacomitinib, and Poziotinib (Pan-ErbB TKIs)
  • Preclinical Binding Activity :
    • This compound showed lower ΔGbind values (indicating stronger binding) for HER2 insertion mutations (e.g., A775_G776insYVMA) compared to afatinib, dacomitinib, and poziotinib .
    • GlideScores (molecular docking) favored this compound for common HER2 mutations, suggesting enhanced target inhibition .
Trastuzumab Emtansine (T-DM1; Antibody-Drug Conjugate)
Table 1: Efficacy Comparison in HER2-Positive MBC
Compound Mechanism Median PFS (months) ORR (%) Key Trials/Studies
This compound Irreversible TKI 11.1 68.6 PHOEBE
Lapatinib Reversible TKI 4.1 16.0 PHOEBE
Afatinib Pan-ErbB TKI N/A N/A Preclinical
T-DM1 ADC 9.6* 43.6* EMILIA

*Data from separate trials; direct comparisons lacking.

Diarrhea
  • This compound: Grade 3/4 diarrhea occurred in 30–39.7% of patients, higher than lapatinib (15.2–24.2%) .
  • Management: Prophylactic loperamide is recommended .
Other Adverse Events (AEs)
  • Hand-Foot Syndrome : Comparable incidence between this compound (51.5%) and lapatinib (42.4%) .
  • Hematologic Toxicity : Lower grade 3/4 AEs with this compound (15%) vs. chemotherapy (30–60%) .

Pharmacokinetics and Drug Interactions

  • Covalent Binding : this compound forms irreversible adducts with plasma proteins (e.g., lysine residues in albumin), contributing to prolonged activity .
  • Drug-Drug Interactions (DDIs) :
    • CYP3A4 inhibitors (e.g., itraconazole) increase this compound exposure by 6.36-fold, necessitating dose adjustments .
    • This compound has low clearance (3.5–37.2 mL/min/kg) and high volume of distribution (5027–8157 mL/kg) in preclinical models .

Special Populations

  • Brain Metastases: this compound demonstrated a CNS ORR of 52% and median PFS of 8.6 months in HER2-positive brain metastases .
  • Combination Therapies :

    • This compound + CDK4/6 inhibitors (e.g., SHR6390) showed promise in gastric cancer PDX models .
    • Synergy with HDAC/mTOR inhibitors observed in pancreatic cancer preclinical studies .

Biological Activity

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.

This compound targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.

Summary of Clinical Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

  • Phase II Clinical Trials : A pivotal trial demonstrated that this compound combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the this compound group (18.1 months vs. 7.0 months, p < 0.001) .
  • Real-World Data : A study involving 113 patients treated with this compound showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .
Study TypeObjective Response RateMedian Progression-Free SurvivalAdverse Events
Phase II Trial78.5%18.1 monthsDiarrhea (87.6%), Vomiting (31.9%)
Real-World Study66.4%14.1 monthsDiarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%)

Molecular Mechanisms

Recent studies have uncovered additional insights into how this compound exerts its effects:

  • Autophagy Induction : Research indicates that this compound enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when this compound is combined with other agents like chrysin .
  • Synergistic Effects : The combination of this compound with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .

Case Study: Metastatic Breast Cancer

A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with this compound, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.

Case Study: Brain Metastases

In patients with brain metastases from HER2-positive breast cancer, treatment with this compound resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .

Safety Profile

While this compound has demonstrated substantial efficacy, it is also associated with adverse effects:

  • Common Adverse Events : The most frequently reported side effects include diarrhea (87.6%), vomiting (31.9%), and palmar-plantar erythrodysesthesia (26.6%). These events are generally manageable but require monitoring during treatment .

Q & A

Q. What preclinical models best recapitulate this compound resistance observed in clinical settings?

  • Methodological Answer : Patient-derived xenografts (PDXs) from trastuzumab-resistant metastases preserve tumor-stroma interactions critical for resistance mechanisms. Organoid models with HER2 amplification and PIK3CA mutations can test combinatorial strategies .

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